3-Methylcyclohexene

Epoxidation Diastereoselectivity Stereochemistry

Select 3-Methylcyclohexene (CAS 591-48-0) to secure critical stereochemical outcomes and thermal performance that other methylcyclohexene isomers cannot replicate. This isomer uniquely delivers anti-epoxide selectivity essential for pharmaceutical intermediates and enables synthesis of partially crystalline polymers with birefringence melting points of 200–250°C—significantly outperforming unsubstituted cyclopentene polymers. Its validated role as a prochiral substrate for asymmetric alkylation provides a stereochemical handle unavailable with the symmetrical 4-methyl isomer. Avoid yield loss and irreproducibility: specify the 3-methyl isomer to leverage its distinct steric and electronic environment.

Molecular Formula C7H12
Molecular Weight 96.17 g/mol
CAS No. 591-48-0
Cat. No. B1581247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylcyclohexene
CAS591-48-0
Molecular FormulaC7H12
Molecular Weight96.17 g/mol
Structural Identifiers
SMILESCC1CCCC=C1
InChIInChI=1S/C7H12/c1-7-5-3-2-4-6-7/h3,5,7H,2,4,6H2,1H3
InChIKeyUZPWKTCMUADILM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylcyclohexene (CAS 591-48-0): Technical Specifications and Procurement Baseline for Isomer-Specific Cycloalkene Applications


3-Methylcyclohexene (CAS 591-48-0) is a monosubstituted cycloalkene belonging to the methylcyclohexene isomeric family [1]. It exists as a clear, colorless liquid with a characteristic citrus-like odor, featuring a methyl substituent at the 3-position adjacent to the carbon-carbon double bond [2]. This compound is commercially available in technical grades (typically 88-90% purity), with key physical specifications including a boiling point of 104°C, density of 0.80-0.803 g/cm³, refractive index of 1.4410-1.446, and flash point of -3°C . Classified as a highly flammable liquid (GHS Category 2), it requires storage in flammables areas and is incompatible with strong oxidizing agents [3]. As one of three positional isomers of methylcyclohexene, its procurement specification is critical because structural positioning fundamentally alters reaction outcomes, physicochemical behavior, and product distributions in downstream transformations [4].

3-Methylcyclohexene: Why Isomeric Position Dictates Reaction Outcomes and Precludes Simple Substitution


The methylcyclohexene family comprises three positional isomers—1-methylcyclohexene, 3-methylcyclohexene, and 4-methylcyclohexene—that share identical molecular formulas (C₇H₁₂) but exhibit fundamentally different chemical behaviors due to the position of the methyl substituent relative to the double bond. Attempting to substitute 3-methylcyclohexene with its isomers without experimental validation introduces substantial technical risk. The 3-methyl isomer is thermodynamically less stable than the 1-methyl isomer by approximately 7.6 kJ/mol, as determined by gas-phase equilibrium studies over the temperature range of 413-523 K [1]. This energetic difference translates to distinct product distributions in elimination and isomerization reactions [2]. Furthermore, the location of the methyl group creates unique steric and electronic environments that dictate stereochemical outcomes in epoxidation [3] and regiochemical selectivity in hydroboration-oxidation [4]. These isomer-specific characteristics are not interchangeable and directly impact synthetic yield, purity, and reproducibility. The evidence compiled below provides quantitative justification for isomer-specific procurement based on experimental data rather than structural assumption.

3-Methylcyclohexene: Quantitative Comparative Evidence for Isomer-Specific Procurement Decisions


3-Methylcyclohexene Enables Anti-Diastereoselective Epoxidation Distinct from 1-Methylcyclohexene

3-Methylcyclohexene exhibits unusual diastereoselectivity during epoxidation with the lacunary polyoxometalate catalyst [γ-SiW10O34(H2O)2]4−, yielding the corresponding epoxide with the oxirane ring exclusively in the anti (trans) configuration relative to the methyl substituent [1]. This stereochemical outcome results from the steric constraints imposed by the 3-position methyl group, which directs the approach of the oxidizing species to the less hindered face of the double bond [2]. In contrast, 1-methylcyclohexene, with the methyl group directly attached to the double bond, exhibits markedly different stereoelectronic properties and would not reproduce this anti-selective epoxidation pathway under identical conditions. The unique stereospecificity of this reaction for 3-substituted cyclohexenes has been noted as unprecedented in the literature at the time of publication [3].

Epoxidation Diastereoselectivity Stereochemistry Polyoxometalate catalysis

3-Methylcyclohexene vs. 1-Methylcyclohexene: 7.6 kJ/mol Enthalpy Difference Defines Thermodynamic Driving Force

The equilibrium between 3-methylcyclohexene and 1-methylcyclohexene has been experimentally quantified over the temperature range of 413-523 K, yielding ΔrH = 7.6 ± 0.5 kJ/mol and ΔrS = 1.0 ± 1.6 J/mol·K for the isomerization of 3-methylcyclohexene to 1-methylcyclohexene [1]. This positive enthalpy change confirms that 3-methylcyclohexene is thermodynamically less stable than the 1-methyl isomer by approximately 7.6 kJ/mol, a difference attributable to the reduced substitution at the double bond (disubstituted vs. trisubstituted alkene) and diminished hyperconjugative stabilization [2]. Consequently, under equilibrium-controlled reaction conditions, 3-methylcyclohexene will convert to the more stable 1-methylcyclohexene, whereas the reverse transformation is energetically unfavorable [3]. This thermodynamic relationship has direct implications for elimination reactions: when 2-methylcyclohexanol undergoes dehydration, 1-methylcyclohexene forms as the major product (approximately 80%), while 3-methylcyclohexene is the minor product (approximately 20%) [4].

Thermodynamics Isomerization equilibrium Heat of hydrogenation Alkene stability

3-Methylcyclohexene Polymers Exhibit Higher Melting Range (200-250°C) than Unsubstituted Cyclopentene Polymers (120-150°C)

Polymerization of 3-methylcyclohexene proceeds with low rates using Ziegler and/or cationic catalysts and occurs predominantly via 1,3-addition following a 3,2-hydride shift mechanism rather than via ring-opening metathesis [1]. The resulting polymers are partially crystalline and exhibit birefringence melting points between 200 and 250°C [2]. This melting range is notably higher than that observed for polymers derived from unsubstituted cyclopentene, which show birefringence melting points between 120 and 150°C under similar polymerization conditions [3]. The enhanced thermal stability of 3-methylcyclohexene-derived polymers is attributed to the methyl substituent introducing chain stiffness and restricting segmental mobility. Additionally, the polymerization mechanism of 3-methylcyclohexene differs fundamentally from that of 1-methylcyclohexene, which is generally unreactive toward polymerization due to steric hindrance around the tetrasubstituted double bond. Limited ring-opening polymerization occurs with these methylcycloolefins, making polymer structure highly dependent on monomer selection [4].

Polymerization Cationic catalysis Thermal properties 1,3-Addition

3-Methylcyclohexene Lacks Regioselectivity in Hydroboration-Oxidation Unlike 1-Methylcyclohexene

Hydroboration-oxidation of 3-methylcyclohexene produces a mixture of 2-methylcyclohexanol and 3-methylcyclohexanol at approximately equal rates, resulting in lower yield of any single desired product [1]. This occurs because the transition states for borane addition to the 1-position versus the 2-position of the alkene have comparable stability, eliminating regiochemical preference [2]. In contrast, 1-methylcyclohexene, bearing a more highly substituted double bond, exhibits pronounced regioselectivity in hydroboration-oxidation and yields a single major product with substantially higher efficiency [3]. The lack of regioselectivity in 3-methylcyclohexene is not a synthetic defect but rather a predictable and exploitable characteristic—useful when a mixture of regioisomeric alcohols is desired or when studying steric effects in hydroboration mechanisms. For stereoselective applications, hydroboration of chiral (R)-3-methylcyclohexene proceeds with syn-addition and yields predominantly (1S,3R)-3-methylcyclohexanol due to steric approach control, though with lower overall efficiency compared to the 1-methyl isomer [4].

Hydroboration-oxidation Regioselectivity Product distribution Synthetic yield

3-Methylcyclohexene Enables Asymmetric Alkylation via Nickel Catalysis

3-Methylcyclohexene has been employed as a substrate in nickel-catalyzed asymmetric alkylation reactions with Grignard reagents, leading to the formation of optically active olefins [1]. The catalyst system [(−)(R)-1,2-bis(Diphenylphosphino)-1-phenylethane] nickel (II) chloride facilitates the asymmetric alkylation of chiral and achiral allylic alcohols, including those derived from 3-methylcyclohexene, with Grignard reagents [2]. The 3-position methyl substituent creates a stereogenic center that can be exploited in asymmetric transformations, a feature not present in the symmetrical 4-methylcyclohexene and distinct from the stereoelectronic environment of 1-methylcyclohexene. Additionally, copper-catalyzed asymmetric allylic alkylation (AAA) reactions employing 3-methylcyclohexene-derived allylic bromides with organolithium reagents have been reported for the synthesis of chiral cyclohexene derivatives [3]. This reactivity profile positions 3-methylcyclohexene as a valuable prochiral building block for enantioselective C-C bond formation.

Asymmetric synthesis Nickel catalysis Allylic alkylation Chiral building block

3-Methylcyclohexene Produces Non-Workable Mixtures in Oxymercuration, Unlike Clean Reaction of 2-Methylcyclohexene

Hydroxymercuration (oxymercuration) of 3-methylcyclohexene yields a complex mixture that is characterized as 'non-workable' for practical synthetic purposes [1]. This stands in marked contrast to 2-methylcyclohexene, which produces a single product under identical reaction conditions [2]. Furthermore, 4-methylcyclohexene yields both positional and diastereoisomers, of which three of the four possible isomers have been successfully isolated [3]. The divergent product distributions among the methylcyclohexene isomers underscore the critical importance of double-bond substitution pattern and substituent position in determining oxymercuration outcomes. This experimental observation provides a clear, quantitative justification for isomer-specific procurement: selecting 3-methylcyclohexene versus another methylcyclohexene isomer will yield fundamentally different product mixtures with distinct separation requirements.

Oxymercuration Product mixture complexity Separation science Synthetic methodology

3-Methylcyclohexene: Evidence-Based Research and Industrial Application Scenarios


Stereocontrolled Epoxide Synthesis for Pharmaceutical Intermediates

Researchers requiring trans (anti) epoxide stereochemistry from cyclohexene substrates should select 3-methylcyclohexene over 1-methylcyclohexene or 4-methylcyclohexene. As demonstrated with the [γ-SiW10O34(H2O)2]4− catalyst system, 3-methylcyclohexene diastereoselectively yields the anti-epoxide due to steric direction by the 3-position methyl group [1]. This stereochemical outcome is critical for pharmaceutical intermediates where epoxide ring-opening stereochemistry determines downstream product configuration. The anti-selectivity of 3-methylcyclohexene provides a predictable synthetic handle not available with other methylcyclohexene isomers [2].

Mechanistic Studies of Alkene Isomerization and Thermodynamic Product Control

3-Methylcyclohexene serves as an essential substrate for studying thermodynamic versus kinetic control in alkene-forming reactions. The experimentally determined ΔrH of 7.6 ± 0.5 kJ/mol for isomerization to 1-methylcyclohexene provides a well-characterized energetic baseline for computational chemistry validation and reaction modeling [3]. In dehydration reactions of 2-methylcyclohexanol, 3-methylcyclohexene forms as the minor product (approximately 20% yield) under thermodynamic control but can become the major product under kinetic control conditions [4]. This makes 3-methylcyclohexene a valuable reference compound for calibrating reaction conditions, validating computational predictions, and teaching fundamental principles of alkene stability in academic and industrial training settings.

Thermally Stable Polymeric Materials via Cationic 1,3-Addition Polymerization

3-Methylcyclohexene enables the synthesis of partially crystalline polymers with birefringence melting points between 200 and 250°C—a thermal stability range 50-100°C higher than that of unsubstituted cyclopentene polymers (120-150°C) [5]. This enhanced thermal performance, achieved through 1,3-addition polymerization following a 3,2-hydride shift, positions 3-methylcyclohexene-derived polymers for applications requiring elevated thermal resistance, such as high-temperature coatings, specialty elastomers, or thermoplastic components [6]. The limited ring-opening metathesis polymerization of 3-methylcyclohexene distinguishes its polymer microstructure from those derived from norbornene or cyclooctene systems, offering unique material properties for niche polymer applications.

Asymmetric Synthesis and Chiral Building Block Preparation

3-Methylcyclohexene is a validated prochiral substrate for nickel-catalyzed asymmetric alkylation with Grignard reagents, enabling the preparation of optically active cyclohexene derivatives [7]. The stereogenic center at the 3-position can be exploited in copper-catalyzed asymmetric allylic alkylation (AAA) reactions, providing access to chiral cyclohexene frameworks for natural product synthesis and pharmaceutical development [8]. Unlike the symmetrical 4-methylcyclohexene, 3-methylcyclohexene offers a stereochemical handle for enantioselective transformations—a critical advantage for medicinal chemistry programs requiring single-enantiomer intermediates.

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